

# Application Notes and Protocols for Studying PGAM Function Using CRISPR-Cas9

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## Compound of Interest

Compound Name: *Pgam*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the function of Phosphoglycerate Mutase (**PGAM**) isoforms, particularly **PGAM1** and **PGAM5**, and the utility of CRISPR-Cas9 gene editing technology in elucidating their roles in cellular processes and disease. Detailed protocols for CRISPR-Cas9-mediated knockout of **PGAM** genes are also provided to facilitate experimental design and execution.

## Introduction to PGAM and its Significance

Phosphoglycerate Mutase (**PGAM**) is a crucial enzyme family involved in fundamental cellular processes. The two main isoforms, **PGAM1** and **PGAM5**, exhibit distinct subcellular localizations and functions.

**PGAM1**, a key glycolytic enzyme, catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1] It is predominantly found in the cytoplasm and its expression is often upregulated in various cancers, including breast, lung, and pancreatic cancer.[2][3] This upregulation is linked to the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen.[4] Beyond its role in metabolism, **PGAM1** is implicated in cancer cell proliferation, migration, invasion, and homologous recombination repair of DNA double-strand breaks.[3][5]

**PGAM5** is a mitochondrial phosphatase that plays a critical role in mitochondrial quality control, including mitophagy, and is involved in regulated cell death pathways such as apoptosis and

necroptosis.[6][7] It acts as a sensor for reactive oxygen species (ROS) and is implicated in a range of diseases, including cardiovascular and neurodegenerative disorders.[6]

Given their central roles in metabolism, cell death, and disease, both **PGAM1** and **PGAM5** represent promising targets for therapeutic intervention.

## Advantages of Using CRISPR-Cas9 to Study PGAM Function

The CRISPR-Cas9 system offers a powerful and precise method for studying gene function through targeted genome editing.[8] This technology allows for the permanent knockout of **PGAM** genes, providing several advantages over transient methods like siRNA:

- **Complete Loss of Function:** CRISPR-Cas9 can generate complete and permanent gene knockouts, leading to a clearer understanding of the gene's function without the ambiguity of incomplete protein depletion.
- **High Specificity:** The guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic locus, minimizing off-target effects.
- **Versatility:** The CRISPR-Cas9 system can be adapted for various genomic modifications beyond knockouts, including gene activation (CRISPRa) and inhibition (CRISPRi).
- **In Vivo and In Vitro Applications:** CRISPR-Cas9 can be utilized in both cell culture models and in vivo animal models to study **PGAM** function in a physiological context.

## Applications in Drug Development

Targeting **PGAM1** and **PGAM5** holds significant therapeutic potential. CRISPR-Cas9 is an invaluable tool in the early stages of drug discovery and development for:

- **Target Validation:** Confirming that the inhibition of **PGAM1** or **PGAM5** produces the desired therapeutic effect in disease models.
- **Mechanism of Action Studies:** Elucidating the downstream signaling pathways affected by **PGAM** inhibition.

- Screening for Synthetic Lethality: Identifying genes that, when inhibited in combination with a **PGAM** inhibitor, lead to cancer cell death.
- Development of Resistant Models: Creating cell lines with **PGAM** knockout to study mechanisms of resistance to potential therapies.

## Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of **PGAM1** and **PGAM5** knockdown or knockout on various cellular processes.

### Table 1: Effects of **PGAM1** Knockdown/Knockout on Cellular Processes

Cell Line	Method	Parameter	Result	Reference
PC-3 (Prostate Cancer)	siRNA	Proliferation (CCK-8 assay)	Inhibition at 72h and 96h (P < 0.001)	[4]
22Rv1 (Prostate Cancer)	siRNA	Proliferation (CCK-8 assay)	Inhibition at 72h and 96h (P < 0.001)	[4]
PC-3	siRNA	Apoptosis (Flow cytometry)	Increased from 6.68% to 20.50% (P < 0.001)	[4]
22Rv1	siRNA	Apoptosis (Flow cytometry)	Increased from 4.77% to 16.93% (P < 0.01)	[4]
PC-3	siRNA	Migration (Transwell assay)	Prominently decreased (P < 0.01)	[4]
22Rv1	siRNA	Migration (Transwell assay)	Prominently decreased (P < 0.01)	[4]
PC-3	siRNA	Invasion (Matrigel assay)	Prominently decreased (P < 0.01)	[4]
22Rv1	siRNA	Invasion (Matrigel assay)	Prominently decreased (P < 0.01)	[4]
MDA-MB-231 (Breast Cancer)	shRNA	Proliferation (CCK-8 assay)	Reduced	[2]
MDA-MB-231	shRNA	Apoptosis	Augmented	[2]
MDA-MB-231	shRNA	Invasion & Migration	Reduced	[2]

Hap-1	CRISPR-Cas9	Cell Fitness (Genome-wide screen)	Identified as a fitness gene affecting cell growth/viability	[6]
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**Table 2: Effects of PGAM5 Knockdown/Knockout on Cellular Processes**

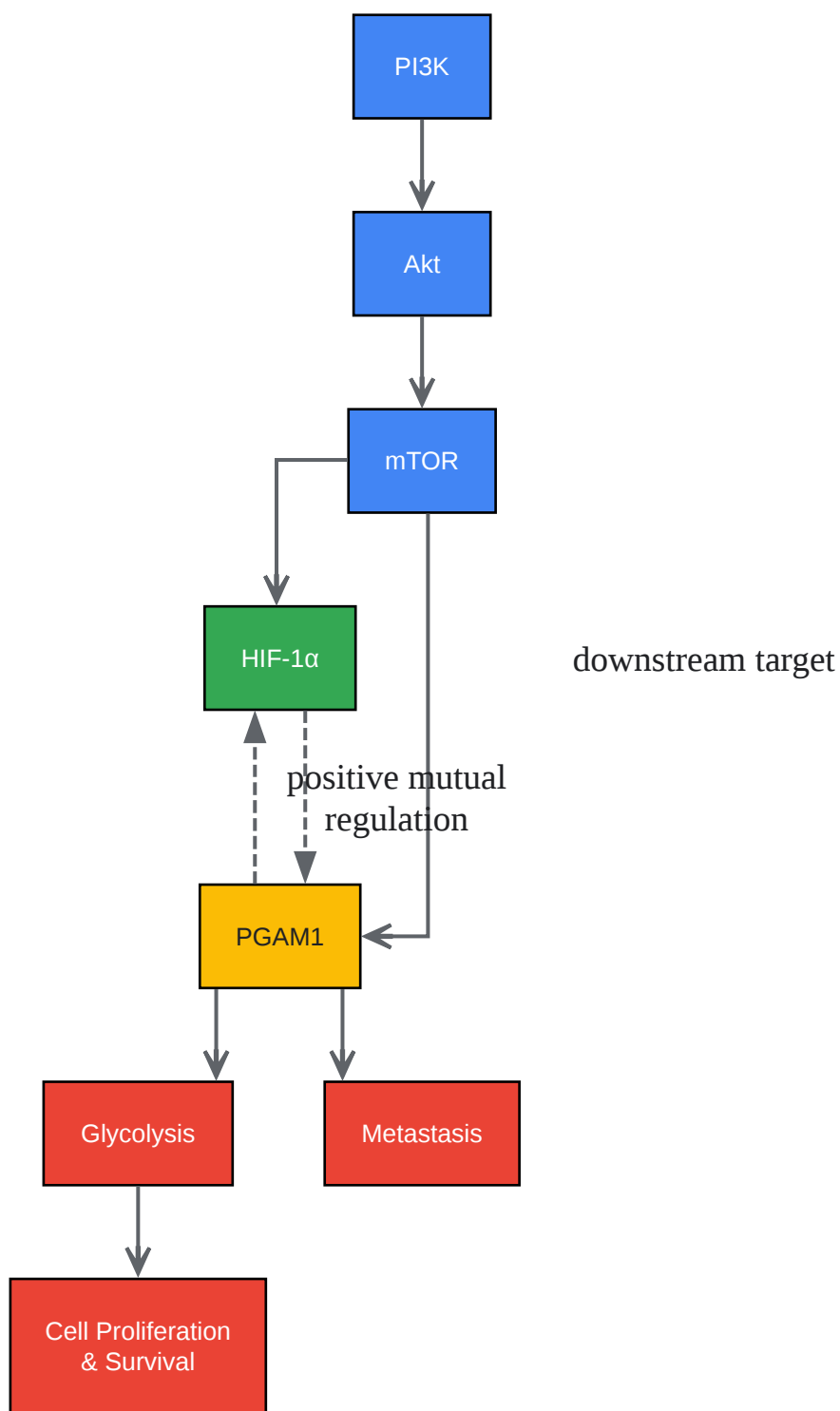
Cell Line/Model	Method	Parameter	Result	Reference
HEK293T	Overexpression	Caspase Activation and Cell Death	Triggered	[9]
Pgam5 <sup>-/-</sup> mice	Gene Knockout	Response to Necroptosis Inducers	Normal response	
Pgam5 <sup>-/-</sup> macrophages	Gene Knockout	IL-1 $\beta$ secretion (NLRP3 and AIM2 inflammasome)	Impaired	[6]
Yumm1.7 (Mouse Melanoma) in Rag2 <sup>-/-</sup> mice	CRISPR-StAR	Proliferation in established tumors	Knockout resulted in decreased proliferation	[2]

## Signaling Pathways and Experimental Workflows

### PGAM1 Signaling Pathways

**PGAM1** is a downstream effector of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. This pathway promotes cell growth, proliferation, and survival.

**PGAM1** also exhibits a positive mutual regulation with Hypoxia-Inducible Factor 1 $\alpha$  (HIF-1 $\alpha$ ), a key transcription factor in cellular adaptation to hypoxia and cancer progression.

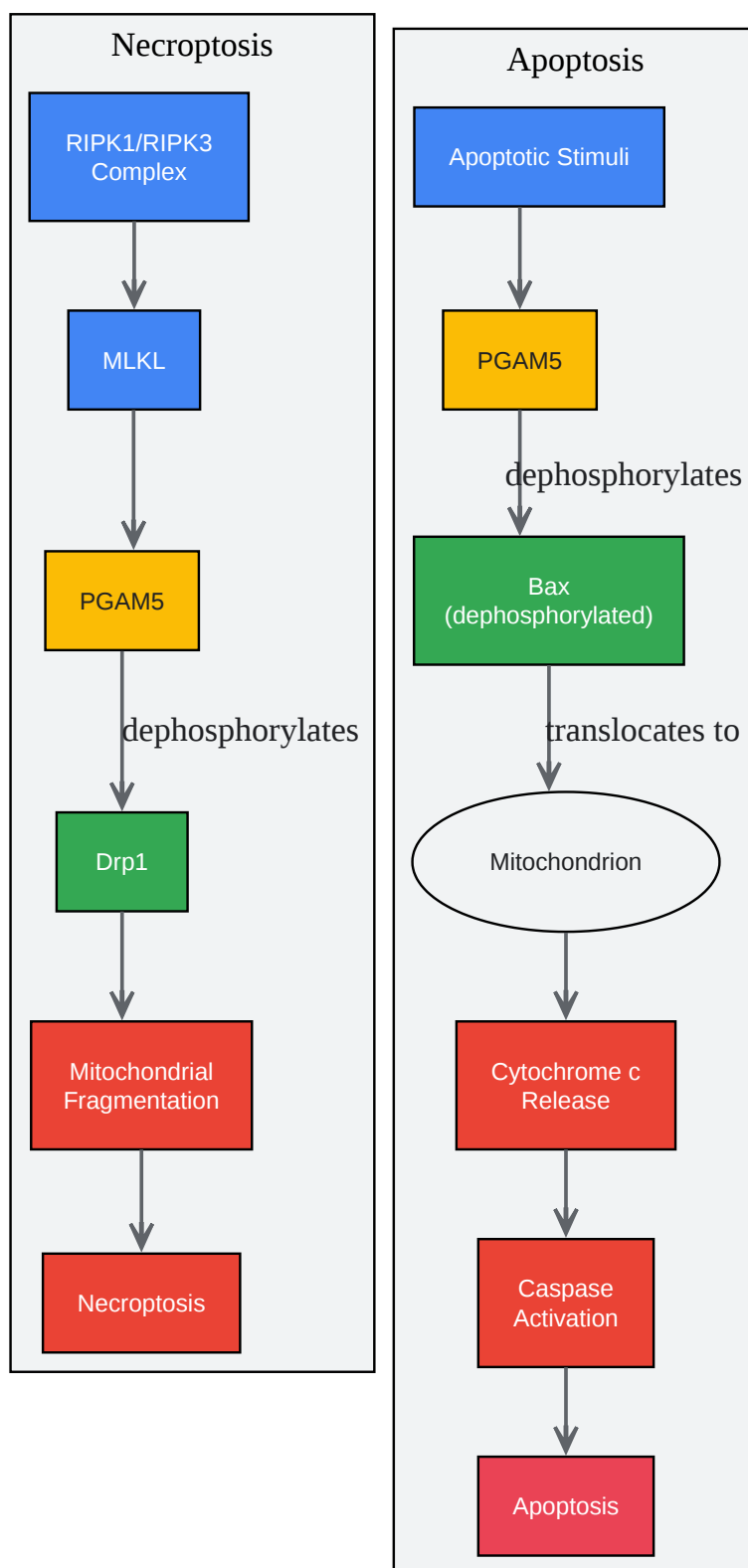


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Caption: **PGAM1** in the PI3K/Akt/mTOR and HIF-1α signaling pathways.

## PGAM5 Signaling in Regulated Cell Death

**PGAM5** is a key regulator of mitochondrial-mediated cell death pathways. In necroptosis, it can be a target of the RIPK1/RIPK3 complex, leading to the recruitment of MLKL and subsequent mitochondrial fragmentation via Drp1. In apoptosis, **PGAM5** can dephosphorylate pro-apoptotic proteins like Bax, facilitating their translocation to the mitochondria and the release of cytochrome c.



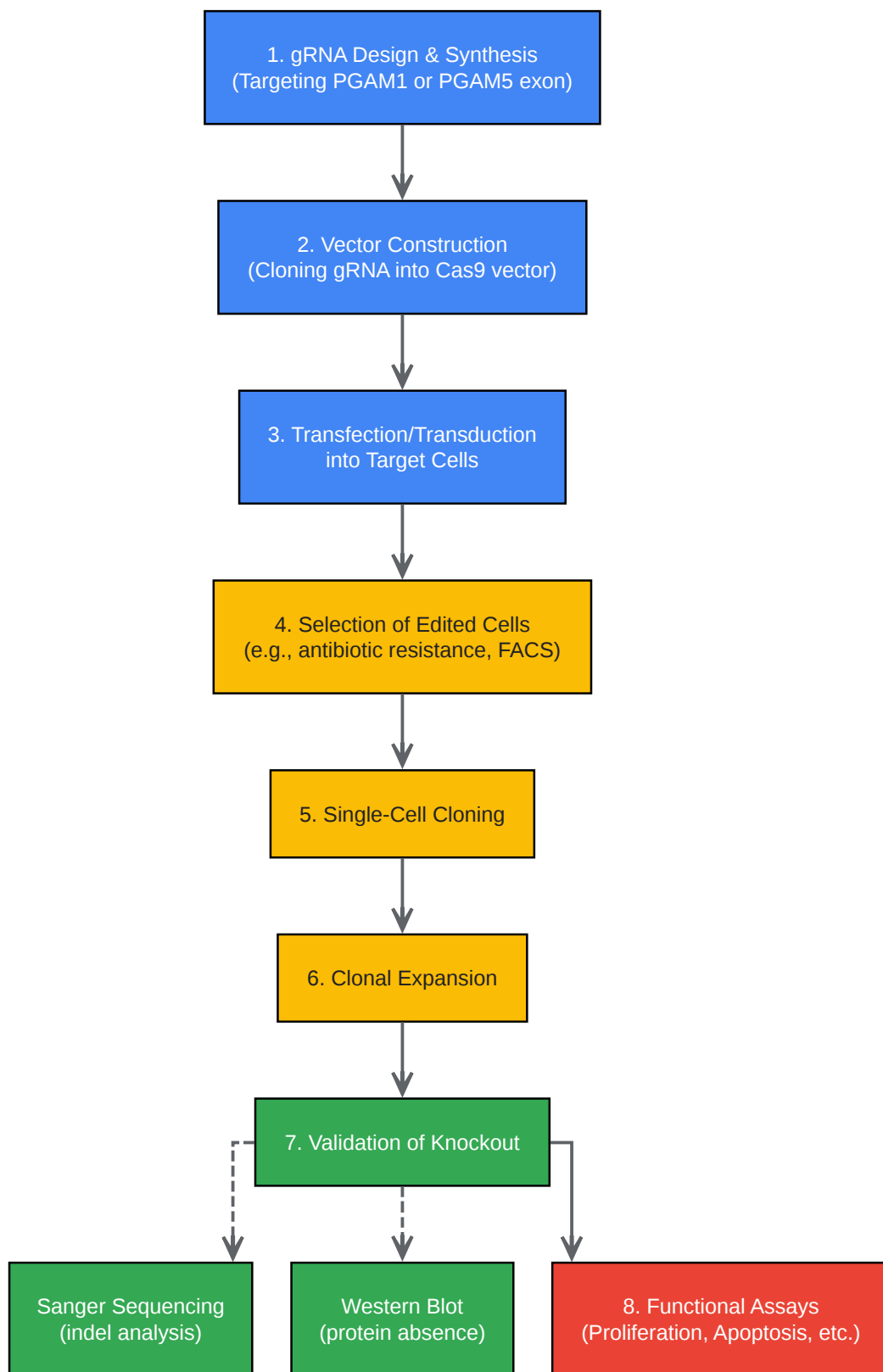
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Caption: **PGAM5**'s role in necroptosis and apoptosis signaling pathways.



## Experimental Workflow for CRISPR-Cas9 Mediated **PGAM** Knockout

The general workflow for generating a **PGAM** knockout cell line using CRISPR-Cas9 involves several key steps from gRNA design to validation of the knockout.



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Caption: A generalized workflow for generating **PGAM** knockout cell lines.

## Experimental Protocols

### Protocol 1: CRISPR-Cas9 Mediated Knockout of **PGAM1/PGAM5** in Mammalian Cells

This protocol provides a general framework for generating **PGAM1** or **PGAM5** knockout cell lines using a plasmid-based CRISPR-Cas9 system.

Materials:

- Target mammalian cell line
- Culture medium and supplements
- pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (or similar all-in-one CRISPR vector)
- Oligonucleotides for gRNA synthesis (designed to target an early exon of **PGAM1** or **PGAM5**)
- Restriction enzyme (e.g., BbsI)
- T4 DNA Ligase
- Competent *E. coli*
- Plasmid purification kit
- Transfection reagent (e.g., Lipofectamine)
- Puromycin (or other selection antibiotic)
- Genomic DNA extraction kit
- PCR reagents and primers flanking the target site
- T7 Endonuclease I (T7E1) or Sanger sequencing service
- Antibodies for **PGAM1** or **PGAM5** for Western blotting

#### Procedure:

- gRNA Design and Cloning:
  - Design two to three gRNAs targeting an early constitutive exon of the **PGAM** gene of interest using a web-based tool (e.g., CHOPCHOP). Ensure the gRNA has a low off-target score.
  - Synthesize complementary oligonucleotides for the chosen gRNA with appropriate overhangs for cloning into the BbsI-digested pSpCas9(BB)-2A-Puro vector.
  - Anneal the complementary oligos.
  - Digest the pSpCas9(BB)-2A-Puro vector with BbsI.
  - Ligate the annealed gRNA oligos into the digested vector using T4 DNA Ligase.
  - Transform the ligation product into competent *E. coli* and select for ampicillin-resistant colonies.
  - Isolate plasmid DNA from several colonies and verify the correct insertion of the gRNA by Sanger sequencing.
- Transfection of Mammalian Cells:
  - Plate the target cells at a density that will result in 70-80% confluency on the day of transfection.
  - Transfect the cells with the validated gRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Include a negative control (e.g., empty vector).
- Selection of Edited Cells:
  - 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined concentration (determined by a kill curve).

- Maintain selection for 3-7 days until non-transfected control cells are completely eliminated.
- Generation of Clonal Cell Lines:
  - After selection, harvest the surviving cells and perform single-cell cloning by limiting dilution in 96-well plates.
  - Allow single cells to grow into colonies.
- Validation of Gene Knockout:
  - Genomic DNA Analysis:
    - Expand individual clones and isolate genomic DNA.
    - PCR amplify the genomic region targeted by the gRNA.
    - Perform a T7E1 assay to screen for clones with insertions or deletions (indels).
    - Confirm the presence of frameshift-inducing indels in both alleles by Sanger sequencing of the PCR products.
  - Western Blot Analysis:
    - Prepare protein lysates from candidate knockout clones.
    - Perform Western blotting using an antibody specific for **PGAM1** or **PGAM5** to confirm the absence of the target protein.

## Protocol 2: Cell Proliferation Assay (CCK-8)

Materials:

- **PGAM** knockout and wild-type (WT) control cell lines
- 96-well plates
- Cell Counting Kit-8 (CCK-8) or similar reagent

- Microplate reader

Procedure:

- Seed 2,000-5,000 cells (optimize for your cell line) per well in a 96-well plate in 100  $\mu$ L of culture medium. Include multiple replicates for each cell line and time point.
- Incubate the plates at 37°C in a humidified incubator.
- At desired time points (e.g., 24, 48, 72, 96 hours), add 10  $\mu$ L of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Subtract the background absorbance (medium only) and plot the cell proliferation curves.

## Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

Materials:

- **PGAM** knockout and WT control cell lines
- Annexin V-FITC Apoptosis Detection Kit (or similar)
- Flow cytometer

Procedure:

- Culture **PGAM** knockout and WT cells to 70-80% confluency.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide (PI).

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

## Conclusion

The study of **PGAM1** and **PGAM5** function is critical for understanding fundamental cellular processes and for the development of novel therapeutics for a range of diseases. The CRISPR-Cas9 system provides a robust and precise platform for dissecting the roles of these important proteins. The application notes and protocols provided here offer a comprehensive resource for researchers to effectively utilize this technology to investigate **PGAM** function.

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